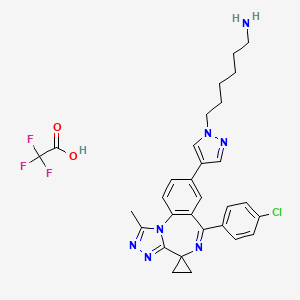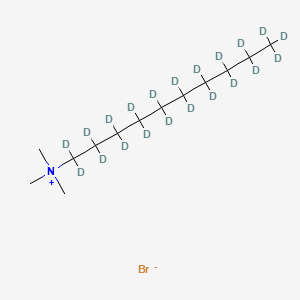
n-Decyl-d21-trimethylammonium Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Decyl-d21-trimethylammonium Bromide: is a stable isotope-labeled compound with the molecular formula C13H9D21BrN and a molecular weight of 301.42 . It is a quaternary ammonium compound where the hydrogen atoms in the decyl chain are replaced by deuterium atoms. This compound is often used in scientific research due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-Decyl-d21-trimethylammonium Bromide typically involves the quaternization of n-Decyl-d21-amine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: n-Decyl-d21-trimethylammonium Bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction can lead to the formation of lower oxidation state compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include n-Decyl-d21-trimethylammonium chloride, n-Decyl-d21-trimethylammonium hydroxide, etc.
Oxidation Reactions: Products include various oxides or other oxidized forms of the compound.
Reduction Reactions: Reduced forms of the compound with lower oxidation states.
Wissenschaftliche Forschungsanwendungen
n-Decyl-d21-trimethylammonium Bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling. It helps in studying the structure, reaction mechanisms, and kinetics of various chemical reactions.
Biology: Employed in metabolic research to study metabolic pathways in vivo safely. It is also used in the study of membrane proteins and their interactions.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening. It is also used in the development of new therapeutic agents.
Industry: Used as an environmental pollutant standard for detecting air, water, soil, sediment, and food.
Wirkmechanismus
The mechanism of action of n-Decyl-d21-trimethylammonium Bromide involves its interaction with molecular targets such as membrane proteins. The compound can integrate into lipid bilayers due to its amphiphilic nature, affecting membrane fluidity and protein function. The deuterium labeling allows for detailed studies using NMR spectroscopy, providing insights into the molecular pathways and interactions involved.
Vergleich Mit ähnlichen Verbindungen
n-Decyl-trimethylammonium Bromide: The non-deuterated version of the compound.
n-Dodecyl-trimethylammonium Bromide: A similar compound with a longer alkyl chain.
n-Octyl-trimethylammonium Bromide: A similar compound with a shorter alkyl chain.
Comparison:
- Compared to its non-deuterated counterpart, it provides more detailed information in spectroscopic studies.
- The length of the alkyl chain in similar compounds affects their amphiphilic properties and interactions with lipid bilayers. Longer chains generally increase hydrophobic interactions, while shorter chains decrease them.
n-Decyl-d21-trimethylammonium Bromide: is unique due to its stable isotope labeling, which makes it particularly useful in NMR spectroscopy and metabolic studies.
Eigenschaften
Molekularformel |
C13H30BrN |
|---|---|
Molekulargewicht |
301.42 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosadeuteriodecyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C13H30N.BrH/c1-5-6-7-8-9-10-11-12-13-14(2,3)4;/h5-13H2,1-4H3;1H/q+1;/p-1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2; |
InChI-Schlüssel |
PLMFYJJFUUUCRZ-KYIJYTBRSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C)(C)C.[Br-] |
Kanonische SMILES |
CCCCCCCCCC[N+](C)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


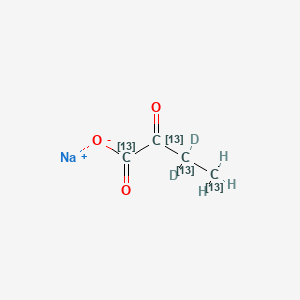
![methyl 2-[2-[[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoylamino]benzoate](/img/structure/B12394505.png)

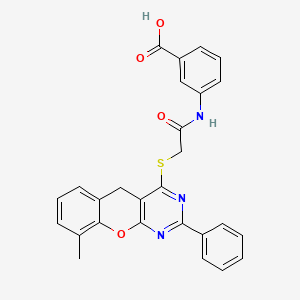
![N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B12394532.png)
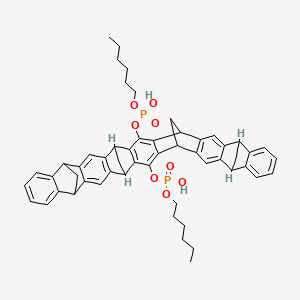
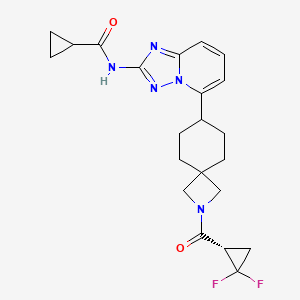
![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12394548.png)
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5R,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12394553.png)




